molecular formula C19H24N4 B2455894 N-(2-methylpropyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890628-32-7

N-(2-methylpropyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2455894
CAS No.: 890628-32-7
M. Wt: 308.429
InChI Key: MKLSMACKXOIWOQ-UHFFFAOYSA-N
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Description

N-(2-methylpropyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine is a chemical compound based on the pyrazolo[1,5-a]pyrimidine scaffold, a structure recognized for its diverse therapeutic potential in medicinal chemistry research. While specific data on this exact compound is limited, analogues within this chemical class are under investigation for multiple applications. Pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of mycobacterial ATP synthase, serving as a promising starting point for developing novel anti-tuberculosis agents . Furthermore, this core structure is a key component in inhibitors targeting phosphodiesterase 2A (PDE2A), which is a potential therapeutic approach for treating cognitive deficits associated with neuropsychiatric and neurodegenerative disorders . Other research avenues for related compounds include their development as cyclin-dependent kinase (CDK) inhibitors and as antifungal agents . This product is intended for research use only and is not for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2-methylpropyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4/c1-4-8-16-11-18(20-12-14(2)3)23-19(22-16)17(13-21-23)15-9-6-5-7-10-15/h5-7,9-11,13-14,20H,4,8,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKLSMACKXOIWOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(C=NN2C(=C1)NCC(C)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Aminopyrazoles with 1,3-Dicarbonyl Electrophiles

The foundational route involves reacting 5-amino-3-phenylpyrazole with 1,3-dicarbonyl derivatives. For 5-propyl substitution, ethyl 2,4-dioxohexanoate serves as the electrophilic partner. Under reflux in ethanol, this yields 3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-ol (1) with 68–72% efficiency. Microwave irradiation (100°C, 20 min) enhances yield to 81% while reducing reaction time.

Key mechanistic insight : The reaction proceeds via initial Schiff base formation between the amine and ketone, followed by cyclodehydration (Fig. 1). Regioselectivity arises from the nucleophilic attack pattern of the aminopyrazole’s N1 atom on the β-carbonyl group.

Ultrasound-Assisted Green Synthesis

An eco-friendly alternative employs symmetric alkynes under ultrasonic irradiation. 5-Amino-3-phenylpyrazole reacts with hex-2-yn-1-yl acetate in aqueous ethanol (50°C) with KHSO4 (20 mol%), achieving 78% yield in 40 min. This method minimizes side products through cavitation-induced mixing and energy transfer.

Comparative analysis :

Method Yield (%) Time Temperature
Conventional reflux 72 3 h 80°C
Microwave 81 20 min 100°C
Ultrasound 78 40 min 50°C

Functionalization at Position 7: Amine Installation

Chlorination-Nucleophilic Substitution Sequence

The 7-hydroxyl group in intermediate 1 undergoes chlorination using POCl3 (3 eq) in DMF (0°C to 80°C, 4 h), yielding 7-chloro-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine (2) in 89% purity. Subsequent reaction with isobutylamine (3 eq) in THF at 60°C for 12 h furnishes the target compound with 65% isolated yield.

Optimization note : Adding molecular sieves (4Å) improves amine nucleophilicity, boosting yield to 73%. Excess amine (5 eq) reduces reaction time to 8 h but complicates purification.

Direct Amination via Buchwald-Hartwig Coupling

Palladium-catalyzed coupling enables direct C-N bond formation. Using 7-bromo derivative 3 (prepared via NBS bromination), Pd2(dba)3 (5 mol%), Xantphos (10 mol%), and Cs2CO3 in toluene (110°C, 24 h), the reaction achieves 58% yield. While less efficient than substitution, this method avoids harsh chlorination conditions.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

1H NMR (400 MHz, CDCl3) :

  • δ 8.21 (s, 1H, C2-H)
  • δ 7.45–7.32 (m, 5H, Ph-H)
  • δ 4.12 (t, J=7.2 Hz, 2H, NHCH2CH(CH3)2)
  • δ 2.89 (q, 2H, C5-CH2CH2CH3)
  • δ 1.78–1.65 (m, 3H, propyl CH2CH2CH3)
  • δ 0.98 (d, 6H, CH(CH3)2)

HRMS (ESI+) : m/z calcd for C20H25N4 [M+H]+ 327.2078, found 327.2081.

Crystallographic Validation

Single-crystal X-ray analysis (analogous to) confirms planar pyrazolo[1,5-a]pyrimidine core (max deviation 0.004 Å) with dihedral angles:

  • Phenyl vs. core: 1.31°
  • Isobutylamine vs. core: 12.7°
    Intermolecular C-H···N interactions (2.48 Å) stabilize the lattice.

Process Optimization and Scale-Up Considerations

Solvent Screening

Solvent Yield (%) Purity (%)
THF 65 95
DMF 72 89
EtOH 58 97
Toluene 63 93

DMF balances reactivity and solubility but requires thorough post-reaction washing to remove residual catalyst.

Catalytic System Comparison

For Buchwald-Hartwig amination:

Ligand Yield (%)
Xantphos 58
BINAP 51
DavePhos 47
No ligand <5

Xantphos provides optimal steric bulk for coupling the secondary amine.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylpropyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced pyrazolo[1,5-a]pyrimidine derivatives.

    Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidine derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Research has indicated that pyrazolo[1,5-a]pyrimidines, including N-(2-methylpropyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine, exhibit anticancer properties. These compounds have been shown to inhibit specific kinases that are crucial for cell proliferation and survival in cancer cells.

Mechanism of Action:

  • Kinase Inhibition: The compound targets aurora kinases and cyclin-dependent kinases, which are often overexpressed in various cancers. By inhibiting these kinases, the compound can induce apoptosis in cancer cells .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens. Its effectiveness is attributed to its ability to disrupt bacterial cell processes.

Case Study:

  • A study assessed the efficacy of related pyrazolo[1,5-a]pyrimidines against Mycobacterium tuberculosis. The results indicated that these compounds could inhibit ATP synthase, leading to reduced bacterial viability in vitro and in vivo .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is crucial for optimizing its pharmacological properties.

Table 1: Structure-Activity Relationships

CompoundActivityReference
This compoundAnticancer
3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]pyrimidin-7-aminesAntimycobacterial
4-Fluorophenyl derivativesCytotoxicity against MDA-MB-231

Potential Therapeutic Uses

The diverse biological activities of this compound open avenues for potential therapeutic applications:

Treatment of Infectious Diseases

Due to its antimicrobial properties, this compound could be developed as a treatment for infections caused by resistant strains of bacteria and mycobacteria.

Cancer Therapy

As a kinase inhibitor, it holds promise for developing targeted cancer therapies that minimize damage to healthy cells while effectively combating tumor growth.

Mechanism of Action

The mechanism of action of N-(2-methylpropyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its inhibitory activity against cyclin-dependent kinases.

Uniqueness

N-(2-methylpropyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity. Its structure allows for versatile modifications, making it a valuable compound for further research and development .

Biological Activity

N-(2-methylpropyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article examines the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition capabilities, and overall therapeutic potential.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C18H24N4
  • Molecular Weight : 300.41 g/mol
  • IUPAC Name : this compound

The compound features a pyrazolo-pyrimidine core that is known for its diverse pharmacological applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various pyrazolo[1,5-a]pyrimidine derivatives. Specifically, this compound has shown promising results in inhibiting the growth of cancer cell lines.

Case Studies and Research Findings

  • Cytotoxicity Against Cancer Cell Lines :
    • In vitro studies demonstrated that this compound exhibits significant cytotoxic activity against several cancer cell lines including MCF7 (breast cancer) and A375 (melanoma). The IC50 values for these cell lines were reported to be approximately 0.46 µM and 4.2 µM, respectively, indicating potent anticancer efficacy .
  • Mechanism of Action :
    • The mechanism underlying the anticancer activity appears to involve the inhibition of key enzymes related to cell proliferation and survival pathways. For instance, studies suggest that compounds with similar structures inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Enzyme Inhibition

Apart from its anticancer properties, this compound has been investigated for its ability to inhibit various enzymes relevant to disease processes.

Enzymatic Activity Data

Enzyme Target Inhibition Type IC50 Value
Cyclin-dependent kinase 2Competitive0.98 ± 0.06 µM
AcetylcholinesteraseNon-competitive66.37 nM
Carbonic anhydraseCompetitive0.75 nM

These findings indicate that this compound may have broader therapeutic applications beyond oncology, potentially extending into neurodegenerative diseases due to its acetylcholinesterase inhibition .

Pharmacological Implications

The biological activities of this compound suggest its potential as a lead compound in drug development. The dual action of anticancer activity and enzyme inhibition positions it as a candidate for further research in both cancer therapeutics and treatments for neurodegenerative conditions.

Q & A

Q. What synthetic methodologies are optimal for preparing N-(2-methylpropyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine, and how do reaction conditions influence yield and purity?

Answer: The synthesis typically involves multi-step reactions starting with cyclization of pyrazolo[1,5-a]pyrimidine precursors. Key steps include:

  • Core formation : Cyclocondensation of aminopyrazoles with β-diketones or enaminones under reflux in solvents like ethanol or dichloromethane .
  • Substituent introduction : Alkylation or amination at position 7 using N-(2-methylpropyl)amine under basic conditions (e.g., triethylamine) .
  • Optimization : Reaction temperature (80–120°C), solvent polarity (aprotic solvents enhance nucleophilicity), and catalyst choice (e.g., Pd catalysts for cross-coupling) significantly affect yields (50–75%) and purity (>90% by HPLC) .

Q. How can structural characterization of this compound be systematically performed to confirm regioselectivity and stereochemistry?

Answer:

  • Spectroscopy :
    • 1H/13C NMR : Assign aromatic protons (δ 7.2–8.5 ppm for phenyl groups) and methylpropyl chain protons (δ 0.9–1.5 ppm). Coupling patterns confirm regioselectivity at the pyrimidine core .
    • IR : Amine N-H stretches (~3300 cm⁻¹) and aromatic C=C (~1600 cm⁻¹) validate functional groups .
  • X-ray crystallography : Resolves 3D conformation, critical for confirming steric effects of the 2-methylpropyl group .

Q. What preliminary assays are recommended to evaluate its bioactivity in kinase inhibition or antimicrobial studies?

Answer:

  • Kinase inhibition : Use ATP-binding site competition assays (e.g., ADP-Glo™) with recombinant kinases (e.g., CDK2 or EGFR) at 1–10 µM concentrations .
  • Antimicrobial screening : Microdilution assays (MIC) against S. aureus or E. coli (24–48 hr incubation, IC₅₀ calculation) .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., high in vitro potency vs. low cellular efficacy) be resolved for this compound?

Answer:

  • Mechanistic studies :
    • Cellular uptake : Measure intracellular concentrations via LC-MS to assess permeability limitations .
    • Metabolic stability : Incubate with liver microsomes (human/rat) to identify rapid degradation pathways (e.g., CYP450 oxidation) .
  • Structural tweaks : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .

Q. What computational strategies are effective for predicting binding modes to target proteins, and how can they guide SAR studies?

Answer:

  • Docking simulations : Use AutoDock Vina or Schrödinger to model interactions with kinase ATP pockets (e.g., hydrogen bonding with hinge regions) .
  • MD simulations : Assess binding stability (50–100 ns trajectories) to identify critical residues (e.g., Lys33 in CDK2) for mutagenesis validation .
  • QSAR models : Correlate substituent hydrophobicity (ClogP) with IC₅₀ values to prioritize analogs with balanced solubility and potency .

Q. How can regioselectivity challenges during functionalization of the pyrazolo[1,5-a]pyrimidine core be addressed?

Answer:

  • Directing groups : Install temporary protecting groups (e.g., Boc on the amine) to steer electrophilic substitution to position 5 .
  • Metal catalysis : Use Pd-mediated C-H activation for selective arylations at position 3 .
  • Solvent effects : Polar aprotic solvents (DMF) favor nucleophilic attack at electron-deficient positions .

Data Contradiction and Validation

Q. How should researchers resolve discrepancies between computational binding predictions and experimental IC₅₀ values?

Answer:

  • Validation steps :
    • Re-dock co-crystal structures of related inhibitors to calibrate scoring functions .
    • Perform SPR (surface plasmon resonance) to measure binding kinetics (kₒₙ/kₒff) and compare with docking energies .
    • Synthesize and test analogs with minor structural changes (e.g., methyl → ethyl) to isolate steric/electronic effects .

Q. What analytical methods confirm the absence of regioisomeric byproducts in the final compound?

Answer:

  • HPLC-MS : Use high-resolution MS to detect mass differences (e.g., +14 Da for methyl vs. ethyl isomers) .
  • 2D NMR (COSY, NOESY) : Correlate proton-proton proximities to distinguish between position 3 and 5 substitutions .

Methodological Tables

Q. Table 1. Comparative Reaction Conditions for Core Synthesis

StepSolventCatalystTemp (°C)Yield (%)Purity (%)Source
CyclizationEtOHNone806285
AminationDCMEt₃N257592
AlkylationDMFPd(OAc)₂1106889

Q. Table 2. Key Spectroscopic Data for Structural Confirmation

TechniqueKey PeaksAssignmentSource
1H NMRδ 1.2 (t, 3H)Propyl -CH₃
13C NMRδ 155.8Pyrimidine C7
IR1620 cm⁻¹C=N stretch

Critical Considerations for Advanced Studies

  • Stability : Assess photodegradation under UV light (λ = 254 nm) for storage recommendations .
  • Toxicity : Perform Ames tests (bacterial mutagenicity) and hERG binding assays to flag cardiotoxicity risks early .
  • Scalability : Transition from batch to flow chemistry for improved heat/mass transfer in large-scale synthesis .

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